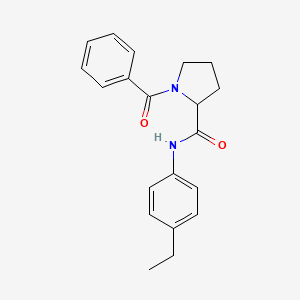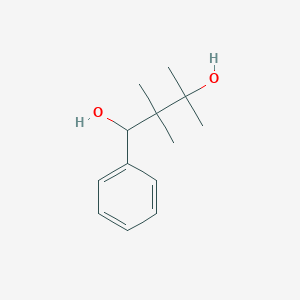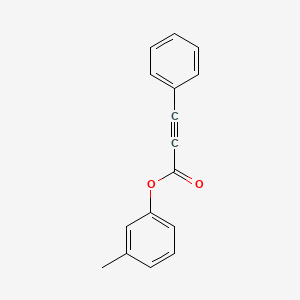![molecular formula C24H29NO4 B6052227 (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone](/img/structure/B6052227.png)
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DPM belongs to the class of compounds known as piperidinyl-indoles, which have been shown to have a variety of pharmacological properties. In
Mecanismo De Acción
The mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activity. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. However, one limitation of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, including its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could also focus on developing more water-soluble forms of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone to improve its administration in experimental settings.
Métodos De Síntesis
The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 4-phenylbutyric acid to form the corresponding amide. The amide is then reduced to the corresponding aldehyde, which is subsequently reacted with piperidine to yield (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone. The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-14-13-19(16-22(21)29-2)24(27)20-11-7-15-25(17-20)23(26)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,13-14,16,20H,6-7,10-12,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLYQKFHRREAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)

![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6052166.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)
![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)
![N-[3-(benzoylamino)phenyl]-3-ethoxybenzamide](/img/structure/B6052198.png)

![{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanol](/img/structure/B6052205.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-fluorobenzohydrazide](/img/structure/B6052211.png)
![1-(4-methoxy-2,3-dimethylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052216.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B6052217.png)

![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)
